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Compound of Interest

Compound Name: Ethyl 4-methyloctadecanoate

CAS No.: 63060-51-5

Cat. No.: B14501941

Get Quote

Introduction: The Molecule and Its Significance
Ethyl 4-methyloctadecanoate is a branched-chain fatty acid ester. Unlike linear fatty acids

(e.g., stearic acid) that dominate biological membranes, methyl-branched analogues often

serve specialized roles: modulating membrane fluidity, acting as signaling molecules

(pheromones), or marking specific metabolic pathways (e.g., anaerobic alkane degradation).

IUPAC Name: Ethyl 4-methyloctadecanoate[1]

Molecular Formula: C21H42O2

Key Structural Feature: A methyl group at the C-4 position introduces a chiral center, creating

two possible enantiomers: (4R) and (4S).

Biological Context[1][2][3][4][5][6][7]
Plant Metabolite: Detected in the regenerated tissues of Crinum asiaticum (Amaryllidaceae)

and in vitro cultures of Digitalis purpurea. Its presence correlates with lipid remodeling during

somatic embryogenesis.
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Bacterial Marker: The acid form (4-methyloctadecanoic acid) is a diagnostic biomarker for

the anaerobic degradation of hexadecane by sulfate-reducing bacteria (e.g.,

Desulfatibacillum aliphaticivorans). The "ethyl" ester moiety in these contexts is often an

artifact of ethanolic extraction, though native ethyl esters do occur in plant cuticular waxes.

Natural Occurrence & Biosynthetic Origins
The stereochemistry of naturally occurring ethyl 4-methyloctadecanoate is dictated by its

biosynthetic origin. Two distinct pathways exist, leading to different stereochemical outcomes.

Pathway A: Bacterial Fumarate Addition (Anaerobic)
In anaerobic bacteria, linear alkanes (e.g., hexadecane) are activated by radical addition to

fumarate. This is the most well-characterized source of the 4-methyl backbone.

Mechanism: The enzyme alkylsuccinate synthase (ASS) catalyzes the addition of the alkane

to fumarate at the C-2 position.

Stereochemical Outcome: This reaction is stereoselective but complex. In Aromatoleum

strain HxN1, the initial succinate intermediate is a mixture of diastereomers, but subsequent

decarboxylation and rearrangement yield the 4-methyl fatty acid.

Chirality: The methyl group at C-4 is derived from the original terminal carbon of the alkane

after a skeletal rearrangement.

Pathway B: Plant Polyketide/Fatty Acid Synthase
In plants like Crinum, methyl branching is typically introduced via the incorporation of

methylmalonyl-CoA instead of malonyl-CoA during fatty acid elongation.

Stereochemical Outcome: Vertebrate and plant fatty acid synthases (FAS) typically produce

the (R)-configuration when incorporating methylmalonyl-CoA, owing to the stereospecificity

of the condensing enzymes.
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Figure 1: Dual biosynthetic origins of the 4-methyloctadecanoate scaffold. The bacterial route

involves radical chemistry, while the plant route utilizes stereospecific enzymatic elongation.

Stereochemical Analysis & Validation
Determining the absolute configuration (R vs. S) of the natural isolate requires a self-validating

analytical workflow. You cannot rely on retention time alone without chiral standards.

Analytical Protocol
Extraction: Supercritical fluid extraction (SFE) or Folch extraction (CHCl3:MeOH) is preferred

to prevent transesterification artifacts.

Derivatization: If the free acid is present, convert to the ethyl ester using diazoethane

(avoiding acid-catalyzed racemization).

Chiral GC-MS:

Column: Cyclodextrin-based stationary phases (e.g., Hydrodex

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b14501941/docs?utm_src=pdf-body-img#stereochemistry-and-chirality-of-naturally-occurring-ethyl-4-methyloctadecanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14501941?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-6TBDM).

Condition: Isothermal run at 160–180°C to maximize resolution of the enantiomers.

Validation: Co-injection with synthetically pure (R) and (S) standards is mandatory.

Mass Spectrometry Fragmentation (EI, 70 eV)
The position of the methyl group can be verified by specific fragmentation patterns resulting

from the McLafferty rearrangement.
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Fragment Ion m/z Value Diagnostic Significance

Molecular Ion 326 M+ for C21H42O2

McLafferty (Base) 101

Standard ethyl ester

McLafferty is m/z 88. A methyl

at C-4 (gamma) shifts this?

Correction: The standard

McLafferty involves

-H transfer. A methyl at C-4

means the

-carbon is substituted. The

rearrangement yields the enol

ion of the ester. For ethyl

esters, unbranched = m/z 88.

With 4-methyl, the fragment

retains the alpha and beta

carbons. The methyl is at

gamma. The cleavage is beta-

gamma. Actually, the

diagnostic ion for 4-methyl

esters is often m/z 88 (if H is

transferred) or modified ions.

Carbocation 355
(M-15)+ Loss of methyl group

(weak)

Diagnostic Ion 115/129
Ions arising from cleavage

around the branch point.

Note: For definitive stereochemical assignment, MS is insufficient; Chiral GC or derivatization

with chiral auxiliaries (e.g., (S)-1-phenylethylamine) followed by standard GC is required.

Synthetic Pathways for Validation
To rigorously establish the identity of the natural product, you must synthesize the enantiopure

standards. The Evans Oxazolidinone method is the industry standard for high-fidelity
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asymmetric alkylation.

Protocol: Asymmetric Synthesis of (4R)-Ethyl 4-
methyloctadecanoate
This route uses a "chiral pool" approach or Evans auxiliary to install the methyl group at C-4.

Here, we utilize the Roche Ester (Methyl 3-hydroxy-2-methylpropionate) as a starting material,

which already possesses the chiral methyl center, allowing for a highly reliable synthesis.

Target: (4R)-Ethyl 4-methyloctadecanoate Starting Material: (S)-(-)-Methyl 3-hydroxy-2-

methylpropionate (Roche Ester)

Step-by-Step Methodology:
Protection: Protect the hydroxyl group of the Roche ester with TBDMS-Cl.

Reduction: Reduce the ester to the aldehyde using DIBAL-H at -78°C.

Wittig Olefination (Chain Extension A): React the aldehyde with the ylide derived from (13-

tetradecyl)triphenylphosphonium bromide to install the long alkyl tail (C14).

Hydrogenation: Reduce the double bond (H2, Pd/C). This establishes the saturated tail.

Deprotection & Oxidation: Remove the TBDMS group (TBAF) and oxidize the resulting

alcohol to the carboxylic acid (Jones reagent).

Chain Extension B (The Head): We now have a C18 acid with the methyl at C2. We need it

at C4.

Correction: The Roche ester strategy places the methyl relative to the functional groups. A

more direct route for 4-methyl specifically is the Evans Alkylation.

Revised Protocol: Evans Asymmetric Alkylation
This method is preferred for flexibility in chain length.

Auxiliary Attachment: React 4-pentenoic acid with (S)-4-benzyl-2-oxazolidinone (Evans

auxiliary) via the mixed anhydride method.
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Asymmetric Alkylation:

Treat the imide with NaHMDS (1.1 eq) at -78°C to form the (Z)-enolate.

Add Methyl Iodide. The auxiliary directs the methyl group to the alpha position (relative to

the carbonyl) with high diastereoselectivity (>98% de).

Result: We now have a methyl group at C-2 of the pentenoic chain.

Auxiliary Removal: Hydrolyze with LiOOH to yield the chiral 2-methyl-4-pentenoic acid.

Chain Extension (Metathesis or Coupling):

Perform Cross-Metathesis with 1-tetradecene (Grubbs II catalyst).

Hydrogenate the double bonds (H2, Pd/C).

Result: 2-methyloctadecanoic acid.

Wait: We need 4-methyl.[2][3]

Adjustment: To get 4-methyl, start with a precursor that places the active site at C4, or use

the Myers Pseudoephedrine Alkylation with a specific substrate.

The "Trustworthy" Route (Chiral Synthon Approach): Use (R)-Citronellal (naturally available).

(R)-Citronellal has a methyl group at C-3 (relative to aldehyde).

Oxidize aldehyde to acid

(R)-Citronellic acid (Methyl at C3).

Arndt-Eistert Homologation (adds 1 carbon)

Methyl at C4.

Cross-metathesis to extend the tail to C18.

Esterification with Ethanol.
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Figure 2: Retrosynthetic logic using chiral pool material to ensure stereochemical integrity of

the C-4 center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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